4-cyclopropyl-3-(furan-2-yl)-1-(3-(trifluoromethyl)benzyl)-1H-1,2,4-triazol-5(4H)-one

Description

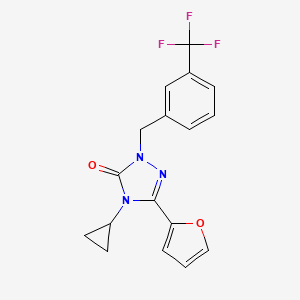

This compound belongs to the 1,2,4-triazol-5(4H)-one family, characterized by a heterocyclic triazolone core substituted with diverse functional groups. The structure includes:

- Cyclopropyl group at position 4, which enhances steric bulk and metabolic stability.

- Furan-2-yl group at position 3, contributing π-π interactions in biological systems.

- 3-(Trifluoromethyl)benzyl group at position 1, providing lipophilicity and electron-withdrawing effects for improved receptor binding .

Properties

IUPAC Name |

4-cyclopropyl-5-(furan-2-yl)-2-[[3-(trifluoromethyl)phenyl]methyl]-1,2,4-triazol-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14F3N3O2/c18-17(19,20)12-4-1-3-11(9-12)10-22-16(24)23(13-6-7-13)15(21-22)14-5-2-8-25-14/h1-5,8-9,13H,6-7,10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXRDGLCGIRJAGO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1N2C(=NN(C2=O)CC3=CC(=CC=C3)C(F)(F)F)C4=CC=CO4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14F3N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 4-cyclopropyl-3-(furan-2-yl)-1-(3-(trifluoromethyl)benzyl)-1H-1,2,4-triazol-5(4H)-one is a novel triazole derivative that has garnered attention due to its potential biological activities, particularly in the fields of antifungal and anticancer research. Triazole compounds are known for their diverse pharmacological properties, making them valuable candidates for drug development.

Chemical Structure and Properties

This compound belongs to the class of 1,2,4-triazoles, which are characterized by a five-membered heterocyclic ring containing three nitrogen atoms. The specific structure of this compound includes a cyclopropyl group and a trifluoromethylbenzyl moiety, which may contribute to its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C18H17F3N4O2 |

| Molecular Weight | 368.34 g/mol |

| CAS Number | 1797586-27-6 |

| Melting Point | Not available |

| Solubility | Not specified |

Antifungal Activity

Recent studies have highlighted the antifungal potential of 1,2,4-triazole derivatives. According to a review published in PubMed Central, triazoles exhibit a broad spectrum of antifungal activity against various pathogens, including Candida albicans and Aspergillus species. The structure-activity relationship (SAR) indicates that modifications on the triazole ring can enhance efficacy against resistant strains .

In a specific case study involving similar triazole compounds, derivatives demonstrated significant antifungal activity with minimum inhibitory concentrations (MIC) as low as 0.0156 μg/mL against C. albicans, outperforming traditional antifungals like fluconazole .

Anticancer Activity

Emerging research indicates that triazole derivatives also possess anticancer properties. A study identified compounds with the triazole scaffold that showed promising results in inhibiting cancer cell proliferation in vitro. For instance, certain derivatives have been shown to induce apoptosis in cancer cell lines through mechanisms involving cell cycle arrest and modulation of apoptotic pathways .

A notable finding was that specific triazole hybrids exhibited enhanced cytotoxicity against breast cancer cells compared to standard chemotherapeutics. The incorporation of various substituents on the triazole ring was found to be crucial for maximizing anticancer activity .

Study 1: Antifungal Efficacy

In a comparative analysis of various triazole compounds, This compound was tested against several fungal strains. The results indicated strong antifungal activity with an MIC of 0.03 μg/mL against Candida parapsilosis, demonstrating its potential as a therapeutic agent in treating fungal infections resistant to conventional treatments .

Study 2: Anticancer Screening

A high-throughput screening of a library of triazole compounds revealed that this specific compound inhibited the growth of multiple cancer cell lines with IC50 values ranging from 0.5 to 5 μM. The study emphasized the importance of structural modifications in enhancing the selectivity and potency of these compounds against cancer cells while minimizing toxicity towards normal cells .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent-Driven Differences in Pharmacological and Physicochemical Properties

Compound A : 1-(5-chloro-2-hydroxyphenyl)-3-(4-(trifluoromethyl)phenyl)-1H-1,2,4-triazol-5(4H)-one

- Key Features :

- Higher polarity due to the hydroxyl group may limit blood-brain barrier penetration.

Compound B : 4-(4-Chlorophenyl)-1-(cyclopropylmethyl)-3-methyl-1H-1,2,4-triazol-5(4H)-one

- Key Features :

- Methyl group at position 3 may decrease steric hindrance, favoring enzyme binding in some contexts.

Compound C : 4-cyclopropyl-3-(furan-2-yl)-1-((2-methylthiazol-4-yl)methyl)-1H-1,2,4-triazol-5(4H)-one

- Key Features :

- Comparison :

- The thiazole group may enhance metal coordination in catalytic systems but reduces lipophilicity compared to the trifluoromethylbenzyl group.

- Lower molecular weight improves solubility but may reduce target affinity.

Data Table: Comparative Analysis

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.